4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde
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Overview
Description
4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde is an organic compound with a complex structure that includes an allyloxy group, a chloro substituent, and a methoxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde typically involves the reaction of 2-chloro-5-methoxybenzaldehyde with allyl alcohol in the presence of a base. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like potassium carbonate or sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 4-(Allyloxy)-2-chloro-5-methoxybenzoic acid.
Reduction: 4-(Allyloxy)-2-chloro-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of advanced materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The allyloxy and methoxy groups may also influence the compound’s reactivity and binding affinity through electronic and steric effects.
Comparison with Similar Compounds
Similar Compounds
4-(Allyloxy)benzaldehyde: Lacks the chloro and methoxy substituents, resulting in different reactivity and applications.
2-Chloro-5-methoxybenzaldehyde:
4-(Allyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group, leading to different chemical behavior.
Uniqueness
4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of the allyloxy group allows for further functionalization, while the chloro and methoxy groups influence its electronic properties and stability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-chloro-5-methoxy-4-prop-2-enoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-3-4-15-11-6-9(12)8(7-13)5-10(11)14-2/h3,5-7H,1,4H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDGWVVVMWKGRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Cl)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366799 |
Source
|
Record name | 4-(ALLYLOXY)-2-CHLORO-5-METHOXYBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
692279-00-8 |
Source
|
Record name | 4-(ALLYLOXY)-2-CHLORO-5-METHOXYBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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